BOC-TRANEXAMIC ACID BOC-TRANEXAMIC ACID
Brand Name: Vulcanchem
CAS No.: 162046-58-4
VCID: VC21543305
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257,32 g/mole

BOC-TRANEXAMIC ACID

CAS No.: 162046-58-4

Cat. No.: VC21543305

Molecular Formula: C13H23NO4

Molecular Weight: 257,32 g/mole

* For research use only. Not for human or veterinary use.

BOC-TRANEXAMIC ACID - 162046-58-4

CAS No. 162046-58-4
Molecular Formula C13H23NO4
Molecular Weight 257,32 g/mole
IUPAC Name 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key AZEKNJGFCSHZID-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O

Chemical Identity and Basic Properties

BOC-TRANEXAMIC ACID, also known as trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid or 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid, is a chemical compound registered under CAS number 27687-14-5. It features the characteristic tert-butoxycarbonyl (BOC) protecting group attached to the amino function of tranexamic acid, creating a molecule with distinct pharmaceutical and research applications .

The compound has a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol. It belongs to the amino acids family, with the BOC protecting group serving as a critical modification that alters its properties and applications compared to unmodified tranexamic acid .

Physical and Chemical Characteristics

BOC-TRANEXAMIC ACID exhibits specific physicochemical properties that influence its behavior in research settings. The following table summarizes key physical and chemical parameters:

Table 1: Physicochemical Properties of BOC-TRANEXAMIC ACID

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
ACD/LogP2.10
ACD/LogD (pH 5.5)1.45
ACD/BCF (pH 5.5)5.2
ACD/BCF (pH 7.4)1
ACD/KOC (pH 5.5)74.21
ACD/KOC (pH 7.4)1.26
Number of H Bond Acceptors5
Number of H Bond Donors2
Number of Freely Rotating Bonds5
Polar Surface Area55.84Ų

These properties determine the compound's solubility, permeability, and behavior in various biochemical environments, making them crucial considerations for research applications .

Mechanistic Profile

Understanding the mechanism of action of BOC-TRANEXAMIC ACID requires examining its relationship to its parent compound, tranexamic acid, while considering the modifications introduced by the BOC protecting group.

Molecular Target and Interactions

BOC-TRANEXAMIC ACID, like tranexamic acid, primarily targets plasminogen, a zymogen that converts to plasmin—the principal enzyme responsible for fibrin degradation in the fibrinolytic system. The compound functions as a lysine analogue, competing for lysine binding sites in plasminogen and tissue-type plasminogen activator (tPA).

This competitive binding mechanism significantly impairs the interaction between plasminogen/tPA and the exposed lysine residues on fibrin surfaces. By preventing these interactions, BOC-TRANEXAMIC ACID inhibits the conversion of plasminogen to its active form, plasmin.

Effects on Fibrinolysis Pathway

The inhibition of plasminogen activation has cascading effects throughout the fibrinolytic pathway. Research demonstrates that tranexamic acid derivatives like BOC-TRANEXAMIC ACID:

  • Prevent the formation of plasmin from plasminogen

  • Reduce the degradation of fibrin networks

  • Stabilize blood clots

  • Decrease fibrinolysis activity

These effects are particularly relevant in contexts where excessive fibrinolysis contributes to pathological bleeding .

Table 2: Comparison of BOC-TRANEXAMIC ACID and Tranexamic Acid Effects on Plasmin Generation

ParameterTranexamic AcidBOC-TRANEXAMIC ACID
TargetPlasminogen lysine binding sitesPlasminogen lysine binding sites (with BOC-modified binding profile)
Effect on Lag TimeBiphasic effectSimilar to TXA but with modified pharmacokinetics
Effect on Time to PeakSignificant delayModified delay compared to TXA
Velocity ImpactReductionModified reduction compared to TXA
Peak EffectDecreaseModified decrease compared to TXA
Protective GroupNonetert-Butoxycarbonyl group

Research indicates that the addition of the BOC protecting group modifies the pharmacological properties while potentially maintaining the core antifibrinolytic activity .

Synthetic Pathways and Chemical Development

The synthesis of BOC-TRANEXAMIC ACID typically involves chemical modification of tranexamic acid through addition of the tert-butoxycarbonyl protecting group.

Relationship to Tranexamic Acid Synthesis

While BOC-TRANEXAMIC ACID itself represents a modified form of tranexamic acid, understanding the preparation methods for the parent compound provides valuable context. Tranexamic acid can be synthesized using 1,4-cyclohexanedimethanol as an initial raw material, following a multi-step process involving halogenation, oxidation, and ammonolysis .

The general reaction pathway involves:

  • Halogenation of trans-1,4-cyclohexanedimethanol with HX acid

  • Oxidation of the resulting intermediate

  • Ammonolysis to form tranexamic acid

The BOC protection is subsequently added to the amino function of tranexamic acid through established protection chemistry methods.

Research Applications

BOC-TRANEXAMIC ACID serves multiple functions in contemporary pharmaceutical and biochemical research settings.

Pharmaceutical Development Applications

In pharmaceutical contexts, BOC-TRANEXAMIC ACID functions primarily as a synthesis intermediate in the development of antifibrinolytic agents. The BOC protecting group enables selective chemical modifications while protecting the amino function, facilitating more complex synthetic pathways than would be possible with unprotected tranexamic acid.

This protected intermediate allows for:

  • Controlled reactivity during multi-step synthesis

  • Regioselective modifications

  • Development of novel tranexamic acid derivatives

  • Creation of prodrugs with modified pharmacokinetic profiles

Biochemical Research Utilities

Beyond pharmaceutical development, BOC-TRANEXAMIC ACID serves as an important research tool in biochemical investigations focusing on:

  • Fibrinolytic pathway mechanisms

  • Plasmin generation kinetics

  • Structure-activity relationships of lysine analogues

  • Development of plasmin generation assays

Research has employed BOC-TRANEXAMIC ACID to better understand the precise mechanisms by which antifibrinolytic compounds influence plasminogen activation and subsequent fibrinolysis .

Pharmacological Profile

The pharmacological characteristics of BOC-TRANEXAMIC ACID reflect both its relationship to tranexamic acid and the modifications introduced by the BOC protecting group.

Structure-Activity Relationships

Research into BOC-TRANEXAMIC ACID has contributed to understanding the structure-activity relationships of lysine analogues in fibrinolysis inhibition. The addition of the BOC group creates steric and electronic changes that modify binding affinity and specificity compared to unmodified tranexamic acid.

These modifications potentially create:

  • Altered binding kinetics to plasminogen

  • Modified duration of action

  • Changed distribution and pharmacokinetic properties

  • Different stability profiles in physiological environments

Comparative Effects on Plasma Systems

Studies using plasmin generation assays have demonstrated that tranexamic acid produces dose-dependent effects on clot lysis time, with concentrations of approximately 10 μg/mL delaying the time to peak by 86%, reducing velocity by 84%, and decreasing peak plasmin generation by 54% .

Emerging Research Directions

Current scientific investigation continues to expand our understanding of BOC-TRANEXAMIC ACID and related compounds.

Advanced Synthetic Methods

Research into optimized synthetic pathways for BOC-TRANEXAMIC ACID continues to evolve, with emphasis on:

  • Greener synthesis methods

  • Improved yield and purity

  • Stereoselective synthesis approaches

  • Cost-effective industrial production methods

These advances hold promise for making BOC-TRANEXAMIC ACID more accessible for research applications .

Novel Application Areas

Beyond its traditional role in antifibrinolytic research, BOC-TRANEXAMIC ACID shows potential in several emerging research areas:

  • Anticancer investigations examining the role of plasmin in tumor invasion and metastasis

  • Combination therapy approaches with other pharmaceutical agents

  • Inflammatory pathway modulation studies

  • Neurological research applications

These expanding research directions highlight the versatility of BOC-TRANEXAMIC ACID beyond its conventional applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator